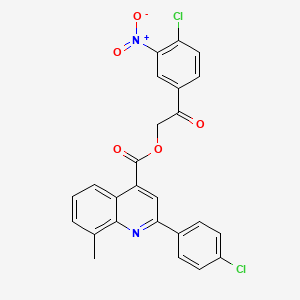
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlor-3-nitrophenyl)-2-oxoethyl 2-(4-chlorphenyl)-8-methylchinolin-4-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Chinolinderivate gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden oft in der pharmazeutischen Chemie zur Entwicklung neuer Therapeutika verwendet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Chlor-3-nitrophenyl)-2-oxoethyl 2-(4-chlorphenyl)-8-methylchinolin-4-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Kondensation von 4-Chlor-3-nitrobenzaldehyd mit 2-(4-chlorphenyl)-8-methylchinolin-4-carbonsäure in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen erfordern oft ein Lösungsmittel wie Dichlormethan und eine Base wie Triethylamin, um die Reaktion zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können industrielle Verfahren Reinigungsschritte wie Umkristallisation und Chromatographie beinhalten, um die Reinheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3-nitrobenzaldehyde with 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-Chlor-3-nitrophenyl)-2-oxoethyl 2-(4-chlorphenyl)-8-methylchinolin-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Chlorgruppen können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffgas, Palladiumkatalysatoren, Nukleophile wie Natriummethoxid und Säuren oder Basen für die Hydrolyse. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Aminderivate, substituierte Chinolinverbindungen und Carbonsäuren. Diese Produkte können weitere chemische Transformationen eingehen, um eine Vielzahl von biologisch aktiven Molekülen zu ergeben .
Wissenschaftliche Forschungsanwendungen
2-(4-Chlor-3-nitrophenyl)-2-oxoethyl 2-(4-chlorphenyl)-8-methylchinolin-4-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als antimikrobielles und Antikrebsmittel untersucht.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Chlor-3-nitrophenyl)-2-oxoethyl 2-(4-chlorphenyl)-8-methylchinolin-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen, was zu verschiedenen biologischen Effekten führt. Beispielsweise kann es die Aktivität bestimmter Kinasen hemmen, die an der Zellsignalübertragung beteiligt sind, und so seine Antikrebswirkung entfalten .
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Chlor-3-nitrophenyl)-2-oxoethyl 2-(4-chlorphenyl)-chinolin-4-carboxylat
- 2-(4-Chlor-3-nitrophenyl)-2-oxoethyl 2-(4-chlorphenyl)-6-methylchinolin-4-carboxylat
- 2-(4-Chlor-3-nitrophenyl)-2-oxoethyl 2-(4-chlorphenyl)-8-ethylchinolin-4-carboxylat
Einzigartigkeit
Die Einzigartigkeit von 2-(4-Chlor-3-nitrophenyl)-2-oxoethyl 2-(4-chlorphenyl)-8-methylchinolin-4-carboxylat liegt in seinem spezifischen Substitutionsschema, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein sowohl von Chlor- als auch von Nitrogruppen, zusammen mit dem Chinolinkern, macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Eigenschaften
Molekularformel |
C25H16Cl2N2O5 |
|---|---|
Molekulargewicht |
495.3 g/mol |
IUPAC-Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H16Cl2N2O5/c1-14-3-2-4-18-19(12-21(28-24(14)18)15-5-8-17(26)9-6-15)25(31)34-13-23(30)16-7-10-20(27)22(11-16)29(32)33/h2-12H,13H2,1H3 |
InChI-Schlüssel |
OPPQALIRMZGZRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















